N-(3,4-difluorophenyl)cyclopropanesulfonamide

Description

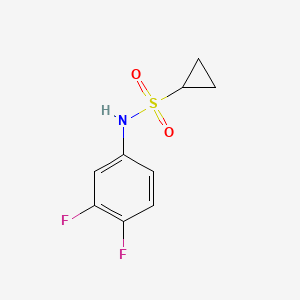

N-(3,4-Difluorophenyl)cyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane ring attached to the sulfonyl group and a 3,4-difluorophenylamine moiety. The latter shares the 3,4-difluorophenyl group but substitutes the cyclopropane with a 3,4-dimethoxybenzenesulfonyl group.

Sulfonamides are widely studied for their biological activities, including enzyme inhibition (e.g., tyrosinase in skin-whitening agents) .

Properties

IUPAC Name |

N-(3,4-difluorophenyl)cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2S/c10-8-4-1-6(5-9(8)11)12-15(13,14)7-2-3-7/h1,4-5,7,12H,2-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUPYESHYDVTFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)cyclopropanesulfonamide typically involves the reaction of 3,4-difluorophenylamine with cyclopropanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-(3,4-difluorophenyl)cyclopropanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences in Substituents

Crystallographic Data (Hypothetical vs. Reported)

The dimethoxy derivative’s crystal structure is stabilized by intermolecular N–H⋯O and O–H⋯O hydrogen bonds, forming extended 1D networks .

Shared Steps

Both compounds likely begin with 3,4-difluoroaniline as the aromatic amine precursor. The divergence arises in the sulfonylation step:

Challenges

Tyrosinase Inhibition Potential

The dimethoxy compound is designed as a tyrosinase inhibitor for skin whitening, leveraging its planar structure to fit the enzyme’s active site . The cyclopropane analog’s rigidity and smaller size could enhance binding efficiency or alter specificity.

Pharmacokinetic Properties

- Lipophilicity : Cyclopropane’s higher lipophilicity may improve skin penetration compared to the polar dimethoxy groups.

- Metabolic Stability : The strained cyclopropane ring might resist metabolic degradation better than the methoxy-substituted aromatic ring.

Comparison with Other Sulfonamide Derivatives

Biological Activity

N-(3,4-difluorophenyl)cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with a sulfonamide group and a difluorophenyl moiety. The presence of the difluorophenyl group enhances hydrophobic interactions and may modulate the compound's biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonamide functional group is known for its ability to form hydrogen bonds, which can significantly influence the binding affinity to target proteins. Additionally, the difluorophenyl group can engage in hydrophobic interactions that stabilize the compound's binding to its targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against certain bacterial strains, potentially serving as an antibacterial agent.

- Enzyme Inhibition : It has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways.

- Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties by inhibiting cell proliferation in cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Enzyme Inhibition | IC50 values for target enzymes | |

| Anticancer Activity | Reduced proliferation in cancer cell lines |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with IC50 values indicating potent activity.

Case Study 2: Enzyme Inhibition Profile

In another study focusing on enzyme inhibition, this compound was tested for its ability to inhibit dipeptidyl peptidase II (DPP II). The compound showed a competitive inhibition profile with an IC50 value of approximately 1.5 μM, highlighting its potential as a therapeutic agent in metabolic disorders.

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the cyclopropane ring and sulfonamide group have been explored to improve binding affinity and selectivity towards biological targets. For instance:

- Structural Modifications : Variations in substituents on the phenyl ring have resulted in compounds with improved potency against specific enzymes.

- Computational Modeling : Docking studies have provided insights into the binding modes of the compound within active sites of target proteins, facilitating rational drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.